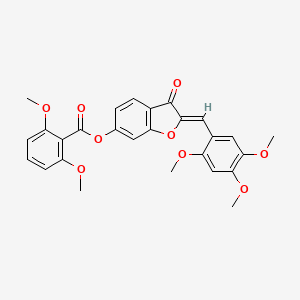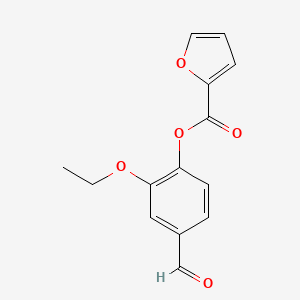![molecular formula C14H15NO B2364851 N-(8,9-Dihydro-7H-benzo[7]annulen-3-yl)prop-2-enamide CAS No. 2361642-14-8](/img/structure/B2364851.png)
N-(8,9-Dihydro-7H-benzo[7]annulen-3-yl)prop-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(8,9-Dihydro-7H-benzo[7]annulen-3-yl)prop-2-enamide, also known as DPA, is a synthetic compound that has been extensively studied for its potential therapeutic applications. DPA belongs to the class of compounds known as enaminones, which have been shown to possess a wide range of biological activities.
Wissenschaftliche Forschungsanwendungen
N-(8,9-Dihydro-7H-benzo[7]annulen-3-yl)prop-2-enamide has been shown to possess a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-viral properties. It has been studied for its potential as a therapeutic agent for various diseases, including cancer, viral infections, and autoimmune disorders. N-(8,9-Dihydro-7H-benzo[7]annulen-3-yl)prop-2-enamide has also been shown to have neuroprotective effects, making it a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.
Wirkmechanismus
The mechanism of action of N-(8,9-Dihydro-7H-benzo[7]annulen-3-yl)prop-2-enamide is not fully understood, but it is believed to involve the inhibition of various signaling pathways in cells. N-(8,9-Dihydro-7H-benzo[7]annulen-3-yl)prop-2-enamide has been shown to inhibit the activity of NF-κB, a transcription factor that plays a key role in inflammation and immune response. It has also been shown to inhibit the activity of STAT3, a transcription factor that is involved in cell proliferation and survival. These inhibitory effects may contribute to the anti-inflammatory and anti-tumor properties of N-(8,9-Dihydro-7H-benzo[7]annulen-3-yl)prop-2-enamide.
Biochemical and Physiological Effects:
N-(8,9-Dihydro-7H-benzo[7]annulen-3-yl)prop-2-enamide has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, which are involved in the immune response. N-(8,9-Dihydro-7H-benzo[7]annulen-3-yl)prop-2-enamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, N-(8,9-Dihydro-7H-benzo[7]annulen-3-yl)prop-2-enamide has been shown to increase the levels of antioxidants in cells, which may contribute to its neuroprotective effects.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(8,9-Dihydro-7H-benzo[7]annulen-3-yl)prop-2-enamide in lab experiments is its wide range of biological activities. N-(8,9-Dihydro-7H-benzo[7]annulen-3-yl)prop-2-enamide has been shown to have anti-inflammatory, anti-tumor, anti-viral, and neuroprotective properties, making it a versatile compound for research. However, one limitation of using N-(8,9-Dihydro-7H-benzo[7]annulen-3-yl)prop-2-enamide is its potential toxicity. N-(8,9-Dihydro-7H-benzo[7]annulen-3-yl)prop-2-enamide has been shown to be toxic to some cells at high concentrations, which may limit its use in certain experiments.
Zukünftige Richtungen
There are many potential future directions for research on N-(8,9-Dihydro-7H-benzo[7]annulen-3-yl)prop-2-enamide. One area of interest is its potential as a therapeutic agent for neurodegenerative diseases. N-(8,9-Dihydro-7H-benzo[7]annulen-3-yl)prop-2-enamide has been shown to have neuroprotective effects, and further research could explore its potential as a treatment for diseases such as Alzheimer's and Parkinson's. Additionally, research could focus on optimizing the synthesis method of N-(8,9-Dihydro-7H-benzo[7]annulen-3-yl)prop-2-enamide to improve its yield and purity, as well as exploring its potential as a drug delivery system for other compounds. Overall, N-(8,9-Dihydro-7H-benzo[7]annulen-3-yl)prop-2-enamide is a promising compound with many potential applications in scientific research.
Synthesemethoden
N-(8,9-Dihydro-7H-benzo[7]annulen-3-yl)prop-2-enamide can be synthesized through a variety of methods, including the condensation of 3-(2-bromoethylidene)-2,3-dihydro-1H-inden-1-one with prop-2-enamide, or the reaction of 3-amino-2,3-dihydro-1H-inden-1-one with acryloyl chloride. These methods have been optimized to produce high yields of pure N-(8,9-Dihydro-7H-benzo[7]annulen-3-yl)prop-2-enamide, which can then be used for further research.
Eigenschaften
IUPAC Name |
N-(8,9-dihydro-7H-benzo[7]annulen-3-yl)prop-2-enamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO/c1-2-14(16)15-13-9-8-11-6-4-3-5-7-12(11)10-13/h2,5,7-10H,1,3-4,6H2,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNVBJDYCIGHOPJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC1=CC2=C(CCCC=C2)C=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(8,9-Dihydro-7H-benzo[7]annulen-3-yl)prop-2-enamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

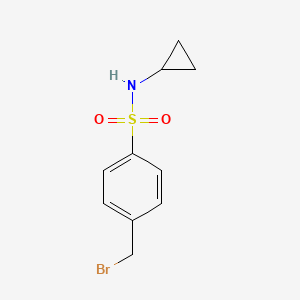
![2-Ethyl-5-((4-fluorophenyl)(4-(4-methoxyphenyl)piperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2364771.png)
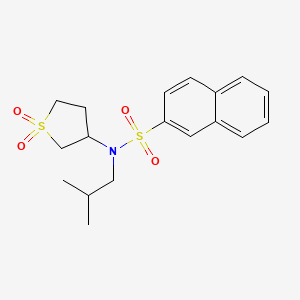
![2-((6-(2-methylbenzyl)-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)-N-phenethylacetamide](/img/structure/B2364777.png)
![5-[Benzyl-(3-trifluoromethyl-phenyl)-sulfamoyl]-2-chloro-benzoic acid](/img/structure/B2364778.png)
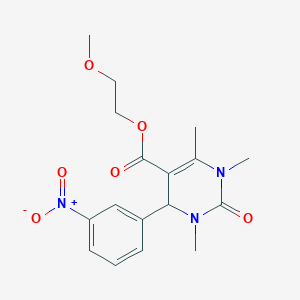
![3-(2-methoxyethyl)-9-(4-methoxyphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2364780.png)
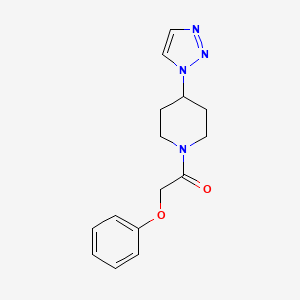
![N-(1-(1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-2,3-dimethoxybenzamide](/img/structure/B2364785.png)
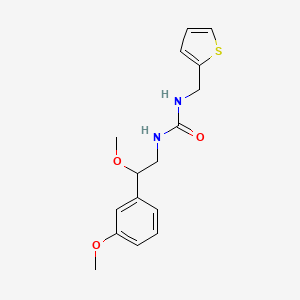
![Benzo[c][1,2,5]thiadiazol-5-yl(2,2-dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)methanone](/img/structure/B2364787.png)
